6-Bromo-7-chloroquinazolin-4-ol

Übersicht

Beschreibung

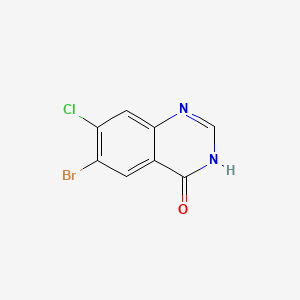

6-Bromo-7-chloroquinazolin-4-ol is a chemical compound with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.48 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Vorbereitungsmethoden

The synthesis of 6-Bromo-7-chloroquinazolin-4-ol typically involves the bromination and chlorination of quinazolin-4-ol. One common method includes the reaction of quinazolin-4-ol with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 7 positions, respectively . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process.

Analyse Chemischer Reaktionen

6-Bromo-7-chloroquinazolin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with agents like potassium permanganate can introduce additional functional groups, while reduction with agents like lithium aluminum hydride can remove halogen atoms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures. These reactions typically require palladium catalysts and base reagents like potassium phosphate.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromo and chloro substituents.

Wissenschaftliche Forschungsanwendungen

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

One of the prominent applications of 6-Bromo-7-chloroquinazolin-4-ol is its role as an inhibitor of the fibroblast growth factor receptor (FGFR). Research has shown that compounds derived from this quinazolinone can selectively inhibit FGFR-4, which is implicated in various cancers such as hepatocellular carcinoma, breast cancer, and ovarian cancer. The ability to form covalent bonds with specific cysteine residues in FGFR-4 enhances the selectivity and efficacy of these compounds in therapeutic settings .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives against multidrug-resistant strains of Pseudomonas aeruginosa. Compounds similar to this compound demonstrated significant potency in inhibiting the virulence factors regulated by the pqs quorum-sensing system, making them potential candidates for treating infections caused by resistant bacteria .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazolinone precursors. For instance, one synthetic route includes bromination and chlorination steps to introduce the bromo and chloro substituents at specific positions on the quinazolinone ring .

Derivative Exploration

The exploration of derivatives of this compound has led to the identification of compounds with enhanced biological activity. For example, modifications to the thiazole substituents have shown improved binding affinities to target proteins, suggesting that structural variations can significantly impact therapeutic efficacy .

Cancer Treatment

A notable case study involved the application of FGFR inhibitors derived from this compound in preclinical models of breast cancer. These studies demonstrated that treatment with these inhibitors resulted in reduced tumor growth and improved survival rates in animal models. This highlights the compound's potential as a therapeutic agent in oncology .

Autoimmune Disorders

Another area of interest is the use of halofuginone, a derivative related to this compound, which has shown promise in treating autoimmune diseases by modulating T cell responses without broadly suppressing immune function. This specificity makes it a candidate for further clinical evaluation .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Bromo-7-chloroquinazolin-4-ol depends on its specific application. In medicinal chemistry, its derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation.

In biological research, the compound may interact with various molecular targets, including proteins and nucleic acids, to modulate their function. The exact pathways involved depend on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-7-chloroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:

7-Bromo-6-chloroquinazolin-4(3H)-one: This compound has a similar structure but differs in the position of the bromo and chloro substituents.

4-Chloroquinazoline: Lacking the bromo substituent, this compound is less reactive in substitution reactions but may still serve as a useful intermediate in organic synthesis.

6-Bromoquinazolin-4-ol: This compound lacks the chloro substituent, which can affect its chemical properties and reactivity.

Biologische Aktivität

6-Bromo-7-chloroquinazolin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in cancer treatment and as an antimicrobial agent. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₈H₄BrClN₂O

- Molecular Weight : 259.49 g/mol

- CAS Number : 17518-98-8

The structure features a quinazolinone core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties by targeting the RAS signaling pathway. Mutations in KRAS, a member of the RAS family, are implicated in various cancers. Inhibiting these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Inhibition of KRAS G12C : This compound has been shown to selectively inhibit the G12C mutant form of KRAS, which is prevalent in lung cancer. By modulating this pathway, it can disrupt the signaling that promotes tumor growth .

- Induction of Apoptosis : Studies have demonstrated that derivatives of quinazolinones, including this compound, can induce apoptosis in cancer cell lines such as MGC-803 and Bcap-37. For instance, compounds related to this scaffold have shown apoptosis rates of 31.7% at 10 µM concentration .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, particularly Pseudomonas aeruginosa. The ability to inhibit biofilm formation is critical for treating infections caused by this organism.

- Biofilm Inhibition : In vitro studies revealed that quinazolinone derivatives can significantly reduce biofilm formation in clinical strains of Pseudomonas aeruginosa, with reductions up to 58% .

- Virulence Factor Modulation : These compounds also affect the production of virulence factors like pyocyanin and pyoverdine, which are crucial for the pathogenicity of Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the quinazolinone core. SAR studies have indicated that:

- Chlorine and Bromine Substituents : The presence of chlorine and bromine atoms at specific positions enhances the compound's ability to interact with biological targets.

| Compound | Substituent | Activity Level |

|---|---|---|

| This compound | Br, Cl | High |

| 6-Chloroquinazolin derivatives | Cl | Moderate |

| 5a and 5f derivatives | None | Low |

Study on Antitumor Activity

A pivotal study evaluated a series of quinazolinone derivatives for their antitumor effects. The results showed that compounds featuring the bromine and chlorine substituents exhibited enhanced cytotoxicity against several cancer cell lines compared to their unsubstituted counterparts .

Antimicrobial Efficacy Study

Another significant study focused on the antimicrobial properties against multidrug-resistant strains of Pseudomonas aeruginosa. The findings indicated that specific modifications to the quinazolinone structure could lead to substantial reductions in biofilm formation and virulence factor production .

Eigenschaften

IUPAC Name |

6-bromo-7-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTTZYWVEGOBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290434 | |

| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-95-5 | |

| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17518-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-chloro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.